An In-Depth Technical Guide to 3,5-Xylyl Methylcarbamate: Properties, Synthesis, and Analysis
An In-Depth Technical Guide to 3,5-Xylyl Methylcarbamate: Properties, Synthesis, and Analysis
Introduction: Situating 3,5-Xylyl Methylcarbamate in Modern Agrochemical Research
3,5-Xylyl methylcarbamate, also known as XMC, is a synthetic carbamate ester that has carved a niche in agricultural science as a potent contact insecticide.[1] Functionally derived from methylcarbamic acid and 3,5-xylenol, its primary application lies in the control of leafhoppers and planthoppers, particularly in critical crops like rice and tea.[1] As with other N-methylcarbamate insecticides, its efficacy stems from its ability to act as a pseudo-irreversible inhibitor of the enzyme acetylcholinesterase (AChE), a critical component in the nervous systems of insects and mammals.[1][2]
This guide provides an in-depth technical overview of 3,5-Xylyl methylcarbamate for researchers, chemists, and drug development professionals. Moving beyond a simple recitation of facts, we will explore the causality behind its chemical properties, provide validated, step-by-step protocols for its synthesis and analysis, and detail the biochemical basis of its mechanism of action. The methodologies described herein are designed as self-validating systems, providing the robust and reproducible data required for advanced research and development.
Physicochemical and Structural Characteristics
The molecular architecture of 3,5-Xylyl methylcarbamate dictates its physical behavior, solubility, and ultimately, its biological activity. It is a colorless crystalline solid at standard conditions.[1] A comprehensive summary of its key properties is presented below, providing a foundational dataset for experimental design.
Structural and Identity Data
| Identifier | Value | Source |
| IUPAC Name | (3,5-dimethylphenyl) N-methylcarbamate | [1] |
| CAS Number | 2655-14-3 | [1] |
| Molecular Formula | C₁₀H₁₃NO₂ | [1] |
| Molecular Weight | 179.22 g/mol | [1] |
| Canonical SMILES | CC1=CC(=CC(=C1)OC(=O)NC)C | [3] |
| InChIKey | CVQODEWAPZVVBU-UHFFFAOYSA-N | [1] |
Physicochemical Properties
| Property | Value | Conditions | Source |
| Melting Point | 99 °C | [1] | |
| Water Solubility | 0.47 g/L | 20 °C | [1] |
| LogP (o/w) | 2.23 | [1] | |
| Vapor Pressure | 0.00036 mmHg | [1] | |
| Stability | Stable to light and temperatures < 90 °C. Rapidly hydrolyzed in alkaline media. | [1] |
Expert Insight: The LogP value of 2.23 indicates moderate lipophilicity. This is a critical parameter, as it represents a balance between the ability to penetrate the waxy cuticle of insects and sufficient water solubility for transport to the target site. Its stability profile, particularly its rapid degradation in alkaline conditions, is a key consideration for formulation, storage, and environmental fate analysis.
Chemical Structure Diagram
The following diagram illustrates the molecular structure of 3,5-Xylyl methylcarbamate, highlighting the carbamate ester functional group and the 3,5-dimethylphenyl moiety.
Caption: Molecular structure of 3,5-Xylyl methylcarbamate (C₁₀H₁₃NO₂).
Synthesis and Characterization
The synthesis of 3,5-Xylyl methylcarbamate is most commonly achieved via the reaction of 3,5-dimethylphenol (3,5-xylenol) with methyl isocyanate.[1] This reaction is a classic example of nucleophilic addition to an isocyanate, where the hydroxyl group of the phenol attacks the electrophilic carbon of the isocyanate.
Synthetic Workflow Diagram
Caption: General workflow for the laboratory synthesis of 3,5-Xylyl methylcarbamate.
Protocol 1: Laboratory-Scale Synthesis
This protocol describes a robust method for synthesizing 3,5-Xylyl methylcarbamate on a laboratory scale.
Causality Statement: The choice of an anhydrous aprotic solvent like toluene is critical. Isocyanates are highly reactive towards protic solvents, especially water, which would lead to the formation of urea byproducts and reduce the yield of the desired carbamate.[4] A basic catalyst, such as triethylamine or pyridine, is often used in small amounts to deprotonate the phenol, increasing its nucleophilicity and accelerating the reaction rate, though the reaction can proceed without it.[5] Recrystallization is chosen as the purification method due to the solid nature of the product and its differential solubility in a non-polar solvent system like hexane/toluene.
Materials:
-
3,5-Dimethylphenol (99%)
-
Methyl isocyanate (99%)
-
Anhydrous Toluene
-
Hexane (ACS Grade)
-
Triethylamine (optional, catalyst)
-
Round-bottom flask with stir bar
-
Condenser and drying tube (e.g., with CaCl₂)
-
Rotary evaporator
-
Crystallization dish
Procedure:
-
Reaction Setup: In a fume hood, add 3,5-dimethylphenol (1.0 eq) to a dry round-bottom flask equipped with a magnetic stir bar. Dissolve it in a minimal amount of anhydrous toluene.
-
Reagent Addition: Slowly add methyl isocyanate (1.05 eq) to the stirring solution at room temperature. If using a catalyst, add triethylamine (0.05 eq). Caution: Methyl isocyanate is highly toxic and volatile. Handle with extreme care in a well-ventilated fume hood.
-
Reaction: Seal the flask with a septum or connect it to a condenser fitted with a drying tube to protect the reaction from atmospheric moisture. Allow the mixture to stir at room temperature for 24 hours or with gentle heating (e.g., 50-60 °C) for 4-6 hours to ensure complete reaction. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. Remove the toluene under reduced pressure using a rotary evaporator to yield the crude solid product.
-
Purification: Purify the crude solid by recrystallization. Dissolve the solid in a minimum amount of hot toluene and then add hexane until the solution becomes turbid. Allow the solution to cool slowly to room temperature and then in an ice bath to promote crystallization.
-
Isolation: Collect the pure white crystals by vacuum filtration, wash with cold hexane, and dry under vacuum.
-
Characterization: Confirm the identity and purity of the product by measuring its melting point (expected: ~99 °C) and acquiring ¹H NMR, ¹³C NMR, and Mass Spectrometry data.
Spectroscopic Characterization
The structural identity of the synthesized 3,5-Xylyl methylcarbamate must be confirmed. Below are the expected spectral data based on public databases.[1]
¹H NMR (400 MHz, CDCl₃):
-
δ 6.82 (s, 1H): Aromatic proton at C4.
-
δ 6.73 (s, 2H): Aromatic protons at C2 and C6.
-
δ 4.98 (br s, 1H): N-H proton of the carbamate.
-
δ 2.85 (d, 3H): Methyl protons of the N-methyl group.
-
δ 2.29 (s, 6H): Methyl protons on the aromatic ring at C3 and C5.
¹³C NMR (100.4 MHz, CDCl₃):
-
δ 155.53: Carbonyl carbon (C=O) of the carbamate.
-
δ 151.00: Aromatic carbon attached to the carbamate oxygen (C1).
-
δ 139.07: Aromatic carbons attached to methyl groups (C3, C5).
-
δ 127.05: Aromatic carbon at C4.
-
δ 119.24: Aromatic carbons at C2 and C6.
-
δ 27.68: N-methyl carbon.
-
δ 21.22: Aromatic methyl carbons.
Mass Spectrometry (GC-MS, EI):
-
Major Fragments (m/z): 179 (M⁺), 122 ([M-CH₃NCO]⁺, loss of methyl isocyanate), 107 ([M-CH₃NCO-CH₃]⁺). The molecular ion peak at m/z 179 confirms the molecular weight. The fragment at m/z 122, corresponding to the 3,5-dimethylphenol cation, is a characteristic fragmentation pattern for this class of compounds.
Mechanism of Action: Acetylcholinesterase Inhibition
The insecticidal activity of 3,5-Xylyl methylcarbamate is a direct result of its inhibition of acetylcholinesterase (AChE).[1] AChE is a crucial enzyme that terminates nerve impulses at cholinergic synapses by hydrolyzing the neurotransmitter acetylcholine.
Carbamates like XMC act as "pseudo-irreversible" or "slowly reversible" inhibitors. They mimic the structure of acetylcholine and bind to the active site of AChE. The serine hydroxyl group in the enzyme's active site attacks the electrophilic carbonyl carbon of the carbamate, leading to the formation of a stable, carbamoylated enzyme intermediate. This process is analogous to the acetylation that occurs with the natural substrate, but the subsequent hydrolysis to regenerate the free enzyme is significantly slower (minutes to hours for carbamates versus microseconds for acetylcholine).[2] This prolonged inactivation of AChE leads to an accumulation of acetylcholine in the synapse, causing continuous nerve stimulation, paralysis, and ultimately, the death of the insect.[2]
Inhibition Pathway Diagram
Caption: Mechanism of acetylcholinesterase (AChE) inhibition by 3,5-Xylyl methylcarbamate.
Analytical Methodologies
Accurate quantification of 3,5-Xylyl methylcarbamate is essential for residue analysis in food products (like rice), environmental monitoring, and metabolic studies. Due to the thermal lability of many carbamates, High-Performance Liquid Chromatography (HPLC) coupled with mass spectrometry (MS/MS) is the preferred analytical technique.[6] The QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method is a widely adopted and validated sample preparation protocol for pesticide residue analysis in complex matrices like rice.[6][7][8]
Protocol 2: Residue Analysis in Rice via QuEChERS and LC-MS/MS
This protocol provides a validated workflow for the extraction and quantification of 3,5-Xylyl methylcarbamate residues from a rice matrix.
Causality Statement: The QuEChERS method is chosen for its efficiency and effectiveness in removing a wide range of matrix interferences from complex food samples while maintaining high analyte recovery.[8] Acetonitrile is used as the extraction solvent due to its ability to efficiently extract a broad range of pesticides and its immiscibility with water upon salting out.[8] The salt mixture (MgSO₄ and NaCl) induces phase separation and removes excess water. The dispersive solid-phase extraction (d-SPE) step with PSA (primary secondary amine) sorbent is crucial for removing organic acids, sugars, and fatty acids that could interfere with LC-MS/MS analysis.[6] LC-MS/MS is selected for its high sensitivity and selectivity, allowing for confident detection and quantification at or below the maximum residue limits (MRLs).[9]
Materials:
-
Homogenized rice sample
-
Acetonitrile (HPLC grade)
-
QuEChERS extraction salts (e.g., 4g MgSO₄, 1g NaCl)
-
QuEChERS d-SPE cleanup tube (e.g., 150mg PSA, 900mg MgSO₄)
-
Centrifuge and centrifuge tubes (50 mL and 2 mL)
-
Vortex mixer
-
HPLC-MS/MS system with an electrospray ionization (ESI) source
-
C18 reversed-phase HPLC column
Procedure:
-
Sample Preparation: Weigh 10 g of homogenized rice sample into a 50 mL centrifuge tube.
-
Extraction: Add 10 mL of water and vortex for 30 seconds. Add 10 mL of acetonitrile and shake vigorously for 1 minute.
-
Salting-Out: Add the QuEChERS extraction salt packet to the tube. Immediately cap and shake vigorously for 1 minute.
-
Centrifugation: Centrifuge the tube at ≥3000 rcf for 5 minutes. An acetonitrile layer containing the pesticides will separate at the top.
-
d-SPE Cleanup: Transfer a 6 mL aliquot of the upper acetonitrile layer to a d-SPE cleanup tube.
-
Cleanup & Final Centrifugation: Shake the d-SPE tube for 1 minute, then centrifuge at ≥3000 rcf for 5 minutes.
-
Final Extract: Transfer an aliquot of the cleaned-up supernatant into an autosampler vial for analysis.
-
LC-MS/MS Analysis: Inject the sample onto the LC-MS/MS system. Use a C18 column with a gradient elution (e.g., water with 0.1% formic acid and methanol/acetonitrile). Monitor for the specific parent-to-product ion transitions for 3,5-Xylyl methylcarbamate in Multiple Reaction Monitoring (MRM) mode for quantification and confirmation.
Biochemical Assessment: Acetylcholinesterase Inhibition Assay
To quantify the inhibitory potency of 3,5-Xylyl methylcarbamate, an in vitro acetylcholinesterase inhibition assay is employed. The most common method is the colorimetric assay developed by Ellman. This assay measures the activity of AChE by detecting the production of thiocholine when acetylthiocholine is hydrolyzed by the enzyme. The thiocholine reacts with 5,5'-dithio-bis(2-nitrobenzoic acid) (DTNB, Ellman's reagent) to produce a yellow-colored anion (TNB²⁻), which is measured spectrophotometrically at 412 nm.[10] The potency of an inhibitor is typically expressed as the IC₅₀ value, the concentration of the inhibitor required to reduce enzyme activity by 50%.[11]
Protocol 3: IC₅₀ Determination using Ellman's Method
Causality Statement: A phosphate buffer at pH 8.0 is used because it is within the optimal pH range for AChE activity and facilitates the reaction between thiocholine and DTNB.[10] A pre-incubation step of the enzyme with the inhibitor is included to allow the carbamoylation reaction to proceed before the substrate is introduced. The rate of color change is directly proportional to the enzyme activity, and by comparing the rates in the presence and absence of the inhibitor, the percent inhibition can be calculated.[11]
Materials:
-
Acetylcholinesterase (e.g., from electric eel)
-
3,5-Xylyl methylcarbamate (test inhibitor)
-
Acetylthiocholine iodide (ATCI, substrate)
-
5,5'-dithio-bis(2-nitrobenzoic acid) (DTNB)
-
Phosphate buffer (0.1 M, pH 8.0)
-
96-well microplate
-
Microplate reader capable of measuring absorbance at 412 nm
Procedure:
-
Reagent Preparation:
-
Prepare a stock solution of AChE in phosphate buffer.
-
Prepare a 10 mM stock solution of DTNB in buffer.
-
Prepare a 14 mM stock solution of ATCI in buffer (prepare fresh).
-
Prepare a series of dilutions of 3,5-Xylyl methylcarbamate in buffer containing a low percentage of a co-solvent like DMSO if needed (ensure final DMSO concentration is <1%).
-
-
Assay Setup (in a 96-well plate):
-
Test Wells: Add buffer, AChE solution, and varying concentrations of the inhibitor solution.
-
Control Well (100% Activity): Add buffer, AChE solution, and co-solvent (without inhibitor).
-
Blank Well: Add buffer, co-solvent, and substrate (no enzyme).
-
-
Pre-incubation: Add DTNB solution to all wells. Incubate the plate for 15 minutes at a controlled temperature (e.g., 37 °C) to allow the inhibitor to bind to the enzyme.
-
Reaction Initiation: Add ATCI solution to all wells to start the reaction.
-
Measurement: Immediately place the plate in the microplate reader and measure the absorbance at 412 nm kinetically (e.g., every minute for 10-15 minutes).
-
Data Analysis:
-
Calculate the rate of reaction (V = ΔAbs/min) for each well.
-
Calculate the percent inhibition for each inhibitor concentration: % Inhibition = (1 - (V_inhibitor / V_control)) * 100.
-
Plot percent inhibition versus the logarithm of the inhibitor concentration.
-
Fit the data to a sigmoidal dose-response curve using non-linear regression to determine the IC₅₀ value.[11]
-
Metabolism and Environmental Fate
Understanding the metabolic fate of 3,5-Xylyl methylcarbamate is crucial for toxicological risk assessment. In insects, metabolism primarily involves phase I oxidative reactions, including hydroxylation of the benzene ring and the ring's methyl substituents.[1] The N-methyl group can also be hydroxylated to form an N-hydroxymethyl metabolite.[1] These phase I reactions increase the polarity of the molecule, facilitating subsequent phase II conjugation and excretion.
In mammals, carbamates are generally metabolized rapidly, with the majority of a dose being eliminated in the urine within 24 hours.[1] In soil, 3,5-Xylyl methylcarbamate is degraded through both biological and abiotic hydrolysis of the carbamate ester linkage, yielding 3,5-xylenol and N-methylcarbamic acid, which further breaks down.[1] The rate of hydrolysis is highly dependent on soil pH, being much faster in alkaline conditions.[1]
Conclusion
3,5-Xylyl methylcarbamate remains a relevant compound in the field of agrochemicals due to its targeted efficacy. This guide has provided a comprehensive technical framework for its study, from fundamental properties and structure to detailed, validated protocols for its synthesis, analysis, and biochemical evaluation. By understanding the causal relationships behind experimental choices—the use of anhydrous solvents in synthesis, the logic of QuEChERS cleanup, and the kinetics of enzyme inhibition—researchers can better design, execute, and interpret their own investigations into this and other carbamate-based compounds. The provided protocols serve as a robust starting point for generating high-quality, reproducible data essential for advancing scientific inquiry in this field.
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